molecular formula C13H15NO3 B7902497 Ethyl 4-(4-cyanophenoxy)butanoate

Ethyl 4-(4-cyanophenoxy)butanoate

Cat. No.: B7902497
M. Wt: 233.26 g/mol
InChI Key: LQAGCIKXGLLXSO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenoxy)butanoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a butanoate moiety, and a 4-cyanophenoxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-cyanophenoxy)butanoate typically involves the reaction of 4-cyanophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but optimized for large-scale reactions. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-cyanophenoxy)butanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(4-cyanophenoxy)butanoic acid

  • Reduction: 4-(4-cyanophenoxy)butanol

  • Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-cyanophenoxy)butanoate is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-cyanophenoxy)butanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • In enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding.

  • In receptor binding assays, it may interact with specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 4-(4-cyanophenoxy)benzoate

  • Ethyl 4-(4-cyanophenoxy)acetate

  • Ethyl 4-(4-cyanophenoxy)propionate

Properties

IUPAC Name

ethyl 4-(4-cyanophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAGCIKXGLLXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Cyanophenol (5.0 g) is dissolved in DMF (6 ml), and thereto are added ethyl 4-bromobutanate (7.94 ml) and potassium carbonate (6.4 g), and the mixture is stirred at room temperature for 74 hours. The reaction mixture is poured into water, and the colorless precipitates are collected by filtration and washed with water to give the title compound (9.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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